molecular formula C14H12N4O B11110480 N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide

N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No.: B11110480
M. Wt: 252.27 g/mol
InChI Key: LMEZUNCOXQJPMX-UHFFFAOYSA-N
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Description

N-Benzyl-1H-1,2,3-benzotriazole-5-carboxamide is a heterocyclic compound featuring a benzotriazole core substituted with a benzyl group at the 1-position and a carboxamide group at the 5-position. The benzotriazole scaffold is known for its stability and versatility in medicinal chemistry, often serving as a bioisostere for carboxylic acids or other aromatic systems.

Synthesis of such compounds typically involves coupling benzotriazole carboxylic acid derivatives with benzylamines or related nucleophiles. For example, analogous compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () are synthesized via reactions between acyl chlorides and amines, suggesting a similar route for the target compound.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-benzyl-2H-benzotriazole-5-carboxamide

InChI

InChI=1S/C14H12N4O/c19-14(15-9-10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-18-16-12/h1-8H,9H2,(H,15,19)(H,16,17,18)

InChI Key

LMEZUNCOXQJPMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=NNN=C3C=C2

Origin of Product

United States

Preparation Methods

Cyclization of 4-Nitro-1,2-Phenylenediamine Derivatives

A common approach involves cyclizing nitro-substituted phenylenediamines. For example, 4-nitro-1,2-phenylenediamine undergoes diazotization in acidic conditions with sodium nitrite, followed by thermal cyclization to yield 1H-1,2,3-benzotriazole-5-carboxylic acid. Optimized conditions (70–80°C, 1M HCl) achieve yields exceeding 85%.

Nitration and Oxidation of Benzotriazole

Alternative routes involve nitrating 1H-benzotriazole at the 5-position using fuming nitric acid, followed by oxidation of the nitro group to a carboxylic acid via catalytic hydrogenation or strong oxidizers like KMnO₄. This method is less favored due to lower regioselectivity and harsher reaction conditions.

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

The most efficient method employs 1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 equiv), benzylamine (1.2 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.5 equiv) in dimethylformamide (DMF) at room temperature for 12–24 hours. This protocol, adapted from Mohanraju et al., achieves yields of 70–85% (Table 1).

Table 1: Representative Coupling Reaction Conditions

ComponentQuantity (mmol)Role
Benzotriazole-5-COOH2.61Substrate
Benzylamine3.13Nucleophile
HOBt3.92Activator
EDC·HCl3.92Coupling Agent
DMF30 mLSolvent

Acyl Chloride Route

Converting the carboxylic acid to its acyl chloride (e.g., using thionyl chloride) allows reaction with benzylamine in dichloromethane. While faster, this method requires anhydrous conditions and affords slightly lower yields (60–75%) due to competing hydrolysis.

Hydrogenation-Based Dehalogenation for Polyhalogenated Intermediates

Patented methodologies describe the use of 4,5,6,7-tetrachlorobenzotriazole as a precursor. Acylation at the 2-position with N-benzylcarbamoyl chloride, followed by catalytic hydrogenation (Pd/C, 5–15 psi H₂, 5–10°C) in ethanol with triethylamine, removes halogen atoms to yield the target compound. This two-step process achieves 65–80% overall yield (Table 2).

Table 2: Hydrogenation Parameters for Dehalogenation

ParameterCondition
Catalyst10% Pd/C (0.1 equiv)
Pressure15 psi H₂
Temperature5–10°C
SolventEthanol
AdditiveTriethylamine (2.0 equiv)

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methylene chloride. Structural confirmation relies on:

  • ¹H NMR : Aromatic protons (δ 7.4–8.1 ppm), benzyl CH₂ (δ 4.5–4.7 ppm).

  • IR Spectroscopy : Amide C=O stretch (1680–1688 cm⁻¹).

  • Mass Spectrometry : [M+H]⁺ peaks at m/z 281.1.

Comparative Analysis of Methodologies

Carbodiimide-mediated coupling offers superior yields and milder conditions compared to acyl chloride routes. Hydrogenation-based methods, while effective for halogenated intermediates, introduce complexity with temperature-sensitive steps. Economic and scalability considerations favor the coupling approach for industrial applications.

Challenges and Optimization Opportunities

Key challenges include:

  • Regioselective acylation to avoid 1-isomer contamination.

  • Sensitivity of the benzotriazole ring to oxidative degradation. Future directions involve exploring enzymatic amidation and flow chemistry for continuous synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzotriazole derivatives with various functional groups .

Scientific Research Applications

Materials Science

Corrosion Inhibition
N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide has been identified as an effective corrosion inhibitor for metals. Its ability to form protective films on metal surfaces makes it valuable in industries such as automotive and construction. Studies show that the compound significantly reduces corrosion rates in environments that are typically corrosive to metals, thereby enhancing their durability and lifespan .

Photostabilizers
This compound is utilized as a photostabilizer in plastics and coatings. It enhances the resistance of materials to UV light degradation, which is crucial for outdoor applications. The incorporation of this compound into polymer matrices has been shown to improve their mechanical properties and extend their service life under sunlight exposure .

Antioxidant Applications
In polymer science, the compound serves as an antioxidant. It helps prevent oxidative damage in materials such as rubber and plastics, thereby prolonging their lifespan. This application is particularly beneficial for manufacturers looking to enhance the performance of their products in oxidative environments .

Medicinal Chemistry

Biological Activity Studies
Recent research has explored the potential biological activities of this compound. It has been investigated for its anti-inflammatory and analgesic properties. For instance, derivatives of benzotriazole have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain management . The compound's structure allows it to interact effectively with these enzymes, leading to promising therapeutic applications.

Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens. Studies indicate that derivatives of benzotriazole exhibit antibacterial and antifungal activities comparable to standard antibiotics. This makes this compound a candidate for developing new antimicrobial agents .

Organic Synthesis

Reagent in Organic Reactions
this compound is employed as a reagent in organic synthesis. It facilitates the formation of new chemical entities in pharmaceuticals and agrochemicals. Its reactivity allows for various transformations that are essential in developing complex molecules with desired biological activities .

Case Studies

Application AreaCase Study ReferenceFindings
Corrosion Inhibition Demonstrated significant reduction in corrosion rates for steel samples exposed to saline environments when treated with the compound.
Photostabilizers Enhanced UV resistance in polymer films by incorporating the compound led to improved mechanical properties over time.
Biological Activity Derivatives showed notable COX inhibition with IC50 values indicating potential as anti-inflammatory agents.
Antimicrobial Activity Exhibited significant antibacterial activity against MRSA strains comparable to standard treatments.
Organic Synthesis Utilized successfully in the synthesis of novel pharmaceutical compounds with improved efficacy profiles.

Mechanism of Action

The mechanism of action of N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzotriazole carboxamides are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (R1, R2) Key Properties/Activities Reference
N-Benzyl-1H-1,2,3-benzotriazole-5-carboxamide R1 = Benzyl; R2 = Benzylamide Lipophilicity ↑; potential enzyme inhibition
5-Amino-1-(5-bromo-2-methoxybenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide R1 = 5-Bromo-2-methoxybenzyl; R2 = 2-Chlorobenzyl Enhanced halogen interactions; C–H functionalization utility
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R1 = Benzyl; R2 = 4-Methoxyphenyl Electron-donating methoxy group; improved solubility
N-Methyl-1H-1,2,3-benzotriazole-5-carboxamide R1 = Methyl; R2 = Unsubstituted carboxamide Reduced steric bulk; predicted density: 1.34 g/cm³

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., bromo, chloro) enhance electrophilic character, favoring interactions with enzyme active sites ().
  • Electron-Donating Groups (EDGs): Methoxy groups () improve solubility but may reduce metabolic stability.
  • N-Substitution: Methyl substitution () lowers molecular weight (190.2 g/mol vs. ~330 g/mol for benzyl derivatives) but may diminish target affinity due to reduced hydrophobicity.

Biological Activity

N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide is an organic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

This compound features a benzotriazole moiety with a benzyl group and a carboxamide functional group. Its molecular formula is C_{14}H_{12}N_{4}O, with a molecular weight of approximately 252.271 g/mol. The benzotriazole ring contributes significantly to its chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Studies suggest that this compound may serve as a lead in the development of antiviral therapies. It has shown promise in inhibiting viral replication through interaction with viral enzymes.
  • Antibacterial Properties : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains at low concentrations .
  • Antiparasitic Effects : this compound has been evaluated for its activity against protozoan parasites such as Trypanosoma cruzi. Experimental results indicated a dose-dependent inhibition of parasite growth, with notable efficacy observed at concentrations of 25 μg/mL and 50 μg/mL .

Structure-Activity Relationship (SAR)

The SAR studies of N-benzyl-1H-1,2,3-benzotriazole derivatives reveal critical insights into how structural modifications influence biological activity. For instance:

Compound NameStructure TypeUnique Features
1-isopropyl-1H-benzotriazole-5-carboxamideBenzotriazole derivativeEnhanced anti-helicase activity
N-(4-trifluoromethyl)phenyl-N-isopropylbenzotriazoleBenzotriazole derivativeIncreased lipophilicity due to trifluoromethyl group
N-(phenethyl)-benzotriazoleBenzotriazole derivativePotentially improved bioavailability

These derivatives highlight the versatility of the benzotriazole scaffold and underscore the unique characteristics of this compound regarding its specific substituents and resultant biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzotriazole : The initial step includes forming the benzotriazole core from appropriate precursors.
  • Substitution Reactions : The benzyl group is introduced through nucleophilic substitution reactions.
  • Carboxamide Formation : Finally, carboxamide functionality is added via acylation reactions.

Microwave-assisted synthesis has also been explored to improve yield and reduce reaction time .

Antiviral Activity Assessment

In a recent study, N-benzyl-1H-1,2,3-benzotriazole derivatives were tested for their ability to inhibit viral replication in vitro. The results indicated that certain derivatives exhibited potent antiviral effects against various viruses by targeting viral polymerases and proteases .

Antibacterial Efficacy

Another study highlighted the antibacterial properties of N-benzyl-1H-1,2,3-benzotriazole against MRSA strains. The minimum inhibitory concentration (MIC) was determined to be within the range of 12.5–25 μg/mL, demonstrating comparable efficacy to established antibiotics like nitrofurantoin .

Antiparasitic Activity

Research on antiparasitic effects involved testing different concentrations of N-benzyl derivatives on Trypanosoma cruzi. The findings showed significant growth inhibition in epimastigote forms after 72 hours of treatment at concentrations as low as 25 μg/mL .

Q & A

Q. What are the standard synthetic protocols for N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective triazole formation . A representative procedure involves:

  • Step 1 : Preparation of the benzyl azide precursor by reacting benzyl bromide with sodium azide.
  • Step 2 : Cycloaddition with a functionalized alkyne (e.g., 5-carboxamide-propargyl derivative) under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 water/tert-butanol mixture at 50°C for 12 hours .
  • Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assign peaks for the benzyl group (δ ~4.8 ppm for CH₂, aromatic protons at δ 7.2–7.5 ppm) and triazole protons (δ ~8.1 ppm) .
  • X-ray crystallography : Resolve molecular geometry and confirm regiochemistry (e.g., SHELXL refinement software ). For example, bond angles in the triazole ring should align with reported analogs (e.g., N1–C5–N2 ≈ 105°) .

Q. How can researchers assess the compound’s stability under varying conditions?

  • Thermal stability : TGA/DSC analysis (decomposition temperature >200°C suggests robustness).
  • Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light sensitivity : Store in amber vials and compare UV-Vis spectra before/after light exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Catalyst screening : Compare Cu(I) sources (e.g., CuI vs. CuBr) to minimize side reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of bulky intermediates.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 1 hour vs. 12 hours) while maintaining >90% yield .

Q. What strategies resolve discrepancies in biological activity data across assays?

  • Assay standardization : Validate enzyme inhibition (e.g., xanthine oxidase) using positive controls (e.g., allopurinol) and replicate experiments (n ≥ 3) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. How does substituent variation on the benzyl group affect structure-activity relationships (SAR)?

  • Electron-donating groups (e.g., –OCH₃ at para position): Enhance solubility but may reduce target binding affinity.
  • Electron-withdrawing groups (e.g., –NO₂): Increase metabolic stability but risk cytotoxicity .
  • Steric effects : Bulky substituents (e.g., 3,4-dichlorobenzyl) improve selectivity for hydrophobic enzyme pockets .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with xanthine oxidase (PDB: 1N5X). Key residues: Arg880 (hydrogen bonding with carboxamide) and Phe914 (π-π stacking with benzyl group) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å acceptable) .

Q. How can scale-up challenges be addressed for preclinical studies?

  • Batch vs. flow chemistry : Transitioning from 1 g (batch) to 100 g (flow) requires optimizing residence time and catalyst recycling .
  • Purification bottlenecks : Replace column chromatography with anti-solvent crystallization (e.g., water addition to DMSO solution) .

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